Ethyl 5-(tert-butyl)pyrimidine-2-carboxylate
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Overview
Description
Ethyl 5-(tert-butyl)pyrimidine-2-carboxylate is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . It is a pyrimidine derivative, which is a class of organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(tert-butyl)pyrimidine-2-carboxylate typically involves the reaction of 5-(tert-butyl)pyrimidine-2-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Pyrimidine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 5-(tert-butyl)pyrimidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 5-(tert-butyl)pyrimidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
- Ethyl 5-(tert-butyl)pyrimidine-2-carboxylate shares similarities with other pyrimidine derivatives such as 5-(tert-butyl)pyrimidine-2-carboxylic acid and 5-(tert-butyl)pyrimidine-2-carboxamide .
Uniqueness:
- The presence of the ethyl ester group in this compound distinguishes it from other similar compounds. This functional group imparts unique chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
ethyl 5-tert-butylpyrimidine-2-carboxylate |
InChI |
InChI=1S/C11H16N2O2/c1-5-15-10(14)9-12-6-8(7-13-9)11(2,3)4/h6-7H,5H2,1-4H3 |
InChI Key |
VGMPSTLRGJVJNR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=N1)C(C)(C)C |
Origin of Product |
United States |
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